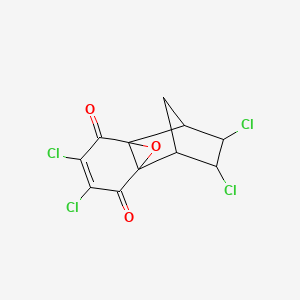
4a,8a-Epoxy-1,4-methanonaphthalene-5,8-dione, 2,3,6,7-tetrachloro-1,2,3,4-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4a,8a-Epoxy-1,4-methanonaphthalene-5,8-dione, 2,3,6,7-tetrachloro-1,2,3,4-tetrahydro- is a complex organic compound with significant interest in various scientific fields. This compound is known for its unique structure, which includes multiple chlorine atoms and an epoxy group, making it a valuable subject for research in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4a,8a-Epoxy-1,4-methanonaphthalene-5,8-dione, 2,3,6,7-tetrachloro- typically involves a Diels-Alder reaction. This reaction is performed between cyclopentadiene and 1,4-benzoquinone, resulting in the formation of the core structure . The reaction conditions often include controlled temperatures and the presence of specific catalysts to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Diels-Alder reaction under optimized conditions. This includes the use of large reactors, precise temperature control, and efficient separation techniques to isolate the final product. The process may also involve purification steps such as recrystallization to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
4a,8a-Epoxy-1,4-methanonaphthalene-5,8-dione, 2,3,6,7-tetrachloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or ammonia.
Major Products
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
4a,8a-Epoxy-1,4-methanonaphthalene-5,8-dione, 2,3,6,7-tetrachloro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 4a,8a-Epoxy-1,4-methanonaphthalene-5,8-dione, 2,3,6,7-tetrachloro- exerts its effects involves interactions with various molecular targets. The epoxy group and chlorine atoms play crucial roles in its reactivity and interactions with other molecules. These interactions can influence biochemical pathways and cellular processes, making it a valuable compound for studying molecular mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione : Known as the ‘cage’ compound, it is synthesized via intramolecular [2+2]-photocycloaddition reactions .
1,4,4a,8a-Tetrahydro-endo-1,4-methanonaphthalene-5,8-dione: This compound shares a similar core structure but lacks the chlorine atoms and epoxy group
Uniqueness
The presence of multiple chlorine atoms and an epoxy group in 4a,8a-Epoxy-1,4-methanonaphthalene-5,8-dione, 2,3,6,7-tetrachloro- distinguishes it from similar compounds
Eigenschaften
CAS-Nummer |
4794-20-1 |
|---|---|
Molekularformel |
C11H6Cl4O3 |
Molekulargewicht |
328.0 g/mol |
IUPAC-Name |
3,4,8,9-tetrachloro-11-oxatetracyclo[4.4.1.12,5.01,6]dodec-8-ene-7,10-dione |
InChI |
InChI=1S/C11H6Cl4O3/c12-4-2-1-3(5(4)13)11-9(17)7(15)6(14)8(16)10(2,11)18-11/h2-5H,1H2 |
InChI-Schlüssel |
XDZZXKHCIOPHDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(C(C1C34C2(O3)C(=O)C(=C(C4=O)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl[2-(2,4,5-trichlorophenoxy)ethyl]phosphonate](/img/structure/B14732881.png)
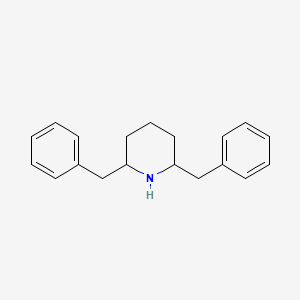
![1-[1-(2-Hydroxyethyl)-4,5-dihydro-1H-imidazol-2-yl]octadecan-1-one](/img/structure/B14732889.png)
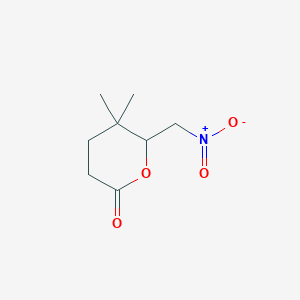
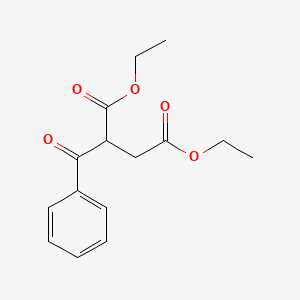

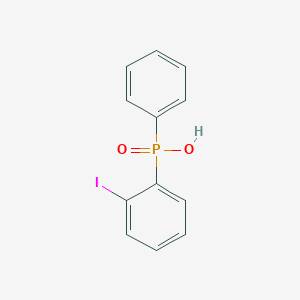
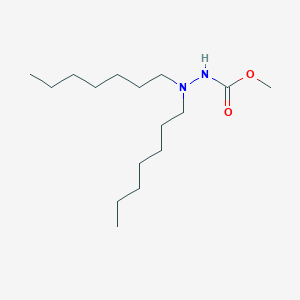
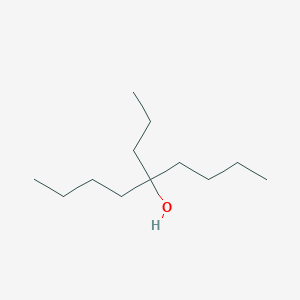
![4-{[4-(Oxoarsanyl)phenyl]sulfonyl}morpholine](/img/structure/B14732942.png)

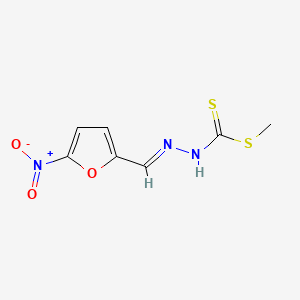
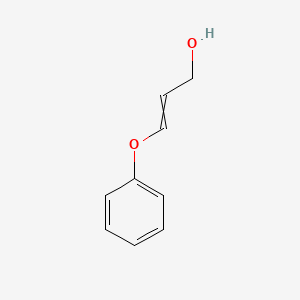
![1,2,3,4,7,7-Hexachloro-5-phenylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14732954.png)
